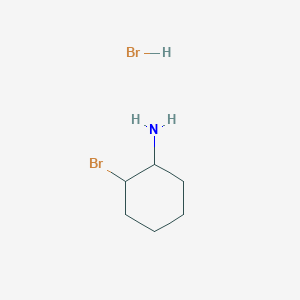

2-Bromocyclohexan-1-amine hydrobromide

Description

Significance of Halogenated Cyclohexylamines as Synthetic Intermediates in Organic Synthesis

Halogenated cyclohexylamines are a class of compounds that serve as crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. The presence of a halogen, such as bromine, provides a reactive handle for various chemical transformations. researchgate.net It can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

The amine functionality, on the other hand, is a key basic center and a nucleophile, enabling reactions such as acylation, alkylation, and the formation of various nitrogen-containing heterocycles. The combination of these two functional groups on a conformationally defined cyclohexane (B81311) scaffold allows for the stereoselective synthesis of complex target molecules.

Contextual Role in the Development of Alicyclic Building Blocks

Alicyclic amines, including those derived from cyclohexane, are recognized as important building blocks in drug design. nih.gov The incorporation of a cyclohexane ring into a drug candidate can improve its pharmacokinetic properties, such as lipophilicity and metabolic stability. These saturated carbocyclic systems are prevalent in many approved drug therapies. nih.gov

The development of functionalized alicyclic building blocks like 2-bromocyclohexan-1-amine (B13161978) hydrobromide is driven by the need for novel scaffolds in medicinal chemistry. These building blocks offer a three-dimensional character to molecules, which is often desirable for achieving high-affinity and selective interactions with biological targets. The strategic placement of functional groups on the alicyclic ring allows for precise control over the spatial orientation of substituents in the final molecule.

Overview of Research Trajectories for Similar Cyclohexane Derivatives

Research on cyclohexane derivatives is a vibrant area of organic chemistry. One significant area of investigation is the conformational analysis of substituted cyclohexanes, which dictates their reactivity and biological activity. For instance, studies on cis-2-halocyclohexylamines, including the bromo derivative, have shown a strong preference for a conformation where the amine group is equatorial and the halogen is axial. nih.govresearchgate.net This preference is attributed to strong hyperconjugative interactions and can override steric and solvent effects. nih.gov This fundamental understanding of conformational behavior is critical for designing stereoselective syntheses.

Another major research trajectory involves the development of novel synthetic methodologies to access functionalized cyclohexylamine (B46788) derivatives. These methods aim to provide efficient and stereoselective routes to these valuable compounds. Furthermore, the application of cyclohexylamine derivatives in the synthesis of biologically active compounds remains a key focus. For example, arylcyclohexylamines have been extensively investigated for their anesthetic, analgesic, and neuroprotective properties. wikipedia.orgmdpi.com The continual exploration of new reactions and applications of cyclohexane derivatives underscores their enduring importance in organic and medicinal chemistry. researchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromocyclohexan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRFSRLWUIONFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromocyclohexan 1 Amine Hydrobromide

Direct Halogenation Approaches to Cyclohexylamine (B46788) Derivatives

Direct halogenation of cyclohexylamine or its derivatives presents a straightforward approach to introduce a bromine atom onto the cyclohexane (B81311) ring. However, the presence of the amino group, a powerful activating group, can lead to multiple halogenations and side reactions. Therefore, controlling the reaction conditions and the nature of the halogenating agent is paramount to achieving the desired 2-bromo substitution. Both electrophilic and radical bromination pathways offer potential routes to the target compound or its precursors.

Electrophilic Bromination Strategies

Electrophilic bromination involves the reaction of an electron-rich species, such as the cyclohexylamine ring, with an electrophilic bromine source. The outcome of this reaction is highly dependent on the reaction conditions, the choice of solvent, and the state of the amino group.

The choice of brominating agent is critical in controlling the reactivity and selectivity of the electrophilic bromination of cyclohexylamine derivatives. Common sources of electrophilic bromine include molecular bromine (Br₂), N-bromosuccinimide (NBS), and tetraalkylammonium tribromides. nih.gov The reactivity of these reagents can be modulated by the addition of a catalyst, such as a Lewis acid, which can polarize the Br-Br bond in Br₂ and enhance its electrophilicity. libretexts.org For instance, the bromination of benzene (B151609) requires a catalyst like FeBr₃ to proceed, highlighting the increased reactivity needed for aromatic systems compared to alkenes. libretexts.org

The reaction temperature is another crucial parameter. Lower temperatures generally favor higher selectivity by minimizing side reactions and controlling the kinetic versus thermodynamic product distribution. nih.gov Careful control of the reaction temperature has been shown to achieve high regioselectivity in the electrophilic bromination of other cyclic systems. nih.gov

| Bromine Source | Typical Catalyst/Conditions | Characteristics |

| Molecular Bromine (Br₂) | Lewis acids (e.g., FeBr₃) | Highly reactive, may require a catalyst for less reactive substrates. libretexts.org |

| N-Bromosuccinimide (NBS) | Light, radical initiators, or acid catalysts | Versatile reagent for both allylic/benzylic bromination (radical) and electrophilic bromination. nih.govyoutube.com |

| Phenyltrimethylammonium tribromide (PhMe₃NBr₃) | None typically required | Solid, stable, and selective brominating agent. researchgate.net |

The solvent system plays a multifaceted role in electrophilic bromination reactions, influencing reagent solubility, reaction rates, and, most importantly, the regioselectivity and stereoselectivity of the product. rsc.orgrwth-aachen.de Solvents can stabilize charged intermediates and transition states, thereby altering the energy landscape of the reaction pathway. rsc.org For example, polar protic solvents can solvate ions effectively, while aprotic solvents may favor different reaction mechanisms. stackexchange.com

The concentration of the reactants can also impact the outcome. In some cases, higher concentrations may lead to intermolecular side reactions, while dilute conditions can favor intramolecular processes. The choice of solvent can also modulate the effective concentration of the reactive species at the reaction site.

| Solvent Type | Examples | Potential Effects on Bromination |

| Protic | Acetic acid, Water, Methanol | Can participate in the reaction (e.g., formation of bromoethers or bromohydrins), can stabilize charged intermediates. researchgate.net |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Can dissolve a wide range of reactants, can influence reaction rates and selectivity. nih.gov |

| Aprotic Nonpolar | Dichloromethane, Carbon tetrachloride | Generally less interactive with the reaction, can be good for observing inherent reactivity. researchgate.net |

The amino group in cyclohexylamine is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution, by analogy. However, it is also basic and can be protonated in the presence of acid. The protonation state of the amino group has a profound effect on its electronic properties and, consequently, on the selectivity of the bromination reaction. researchgate.net

When the amino group is in its free base form (-NH₂), it is a strong electron-donating group, activating the ring towards electrophilic attack. In contrast, when the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), it becomes a powerful electron-withdrawing and deactivating group. This deactivation of the ring makes electrophilic substitution much more difficult. This principle can be used to control the reactivity of the substrate. By adjusting the pH of the reaction medium, one can control the equilibrium between the protonated and unprotonated forms of the amine, thereby modulating the rate and selectivity of bromination. researchgate.net Protecting the amine, for instance as an amide, can also moderate its activating effect and influence the stereochemical outcome of reactions on the ring. researchgate.net

Radical Bromination Methodologies

Radical bromination offers an alternative pathway for the introduction of a bromine atom onto the cyclohexane ring. This approach typically involves the use of a radical initiator, such as UV light or a chemical initiator like AIBN, to generate bromine radicals from a source like N-bromosuccinimide (NBS). youtube.com

Radical halogenation is known for its selectivity for the substitution of C-H bonds. youtube.com The selectivity of radical bromination is particularly high, favoring the formation of the most stable radical intermediate. masterorganicchemistry.comyoutube.com In the case of a cyclohexyl system, this would generally favor substitution at a tertiary C-H bond over a secondary or primary one. For a substituted cyclohexane like cyclohexylamine, the position of bromination will be influenced by the stability of the resulting carbon radical. The reaction of cyclohexene (B86901) with bromine in the presence of UV light, for example, can lead to allylic bromination via a radical mechanism, competing with the ionic addition reaction. stackexchange.com This highlights the potential for radical mechanisms to provide different regioselectivity compared to electrophilic pathways.

Amination and Salt Formation Protocols

Once a suitable bromo-substituted cyclohexane precursor is obtained, the next step is the introduction of the amino group, if not already present, and the final salt formation. If the starting material for bromination was not cyclohexylamine itself, a key step would be an amination reaction. A common method for synthesizing amines is through reductive amination, where a ketone is reacted with an amine in the presence of a reducing agent. organic-chemistry.org

Finally, to obtain the hydrobromide salt, the synthesized 2-bromocyclohexan-1-amine (B13161978) is treated with hydrobromic acid (HBr). This acid-base reaction protonates the basic amino group to form the corresponding ammonium salt, which often has the advantage of being a stable, crystalline solid that is easier to handle and purify than the free base.

Conversion of Brominated Cyclohexane Derivatives to Amine Precursors

Another approach involves the reaction of 1-cyclohexene-1-acetonitrile with hydrogen bromide to produce 1-bromocyclohexane acetonitrile. This intermediate is then subjected to an addition reaction with hydrogen in the presence of a catalyst to yield 1-bromocyclohexane ethylamine, a precursor to the target compound. google.com

| Precursor | Reagents | Key Conditions | Product |

| trans-2-bromocyclohexanol (B12817027) | 20-fold excess aqueous alcoholic ammonia (B1221849) | 100°C | trans-2-aminocyclohexanol |

| 1-cyclohexene-1-acetonitrile | 1. HBr2. H₂, Catalyst | Step 1: 40°CStep 2: 50-120°C, 1-5 MPa | 1-bromocyclohexane ethylamine |

Formation of the Hydrobromide Salt from the Free Amine

The conversion of the free base, 2-bromocyclohexan-1-amine, to its hydrobromide salt is a standard acid-base reaction. This is typically achieved by treating a solution of the amine with hydrobromic acid (HBr). The nitrogen atom of the amine group acts as a Lewis base, donating a pair of electrons to a proton from HBr. This protonation results in the formation of the corresponding ammonium salt, cyclohexylammonium bromide, which can then be isolated as a crystalline solid. nih.gov This method is a common and efficient way to purify and stabilize amines for storage and handling.

Direct Bromination in Hydrobromide Form

Directly brominating cyclohexylamine hydrobromide presents a more challenging synthetic route. The ammonium group is strongly deactivating, which can hinder electrophilic substitution on the cyclohexane ring. However, radical bromination is a potential alternative. Radical halogenation of cyclohexane and its derivatives is a known process. acs.orgacs.org This pathway would involve the generation of bromine radicals, typically using heat or UV light, which could then abstract a hydrogen atom from the cyclohexane ring, followed by reaction with Br₂ to form the bromo-substituted product. The selectivity of this reaction can be influenced by steric and electronic effects, but achieving high regioselectivity for the 2-position would be a significant challenge.

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the C-Br and C-N bonds is crucial for the synthesis of specific isomers of 2-bromocyclohexan-1-amine. Stereoselective methods aim to produce a single stereoisomer or a mixture enriched in one stereoisomer. masterorganicchemistry.com

Enantioselective and Diastereoselective Control in Bromination Reactions

The bromination of an alkene, such as cyclohexene, is a classic example of a diastereoselective reaction. The reaction proceeds via a bromonium ion intermediate, and the subsequent nucleophilic attack by a bromide ion occurs from the opposite face (anti-addition). youtube.com This mechanism results in the formation of the trans-1,2-dibromocyclohexane (B146542) product. When applying this to the synthesis of the target molecule, if the amine group is introduced after bromination, the stereochemistry of the initial dibromide will influence the final product's diastereomeric form.

Enantioselective bromination, which distinguishes between the two enantiomers of a chiral product, is more complex and often requires a chiral catalyst or reagent. rsc.orgnus.edu.sg For instance, enantioselective bromination/semipinacol rearrangement reactions have been developed using cinchona alkaloid derivatives as catalysts to produce β-bromoketones with high enantiomeric excess. rsc.org Similar principles could be adapted to control the stereochemistry during the formation of 2-bromocyclohexan-1-amine.

Application of Chiral Auxiliaries and Organocatalysis

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.orgsigmaaldrich.com In the context of synthesizing 2-bromocyclohexan-1-amine, a chiral auxiliary could be attached to a precursor molecule. For example, an achiral amine precursor could be reacted with a chiral carboxylic acid to form a diastereomeric mixture of amides. After separation, subsequent bromination would be directed by the chiral auxiliary, leading to a stereoselective product. The auxiliary can then be removed to yield the enantiomerically enriched target amine. researchgate.net Commonly used auxiliaries are derived from natural sources like amino acids or camphor (B46023) and include classes like oxazolidinones and camphorsultams. researchgate.netthieme-connect.de

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has provided powerful tools for asymmetric synthesis. For example, chiral phosphoric acids have been used in asymmetric [4+2] cycloaddition reactions to produce functionalized cyclohexylamine derivatives with excellent diastereoselectivity and good enantioselectivity. nih.govnih.gov Furthermore, amino-thiocarbamate catalysts have been successfully employed for the enantioselective bromination of olefins, mediating the asymmetric delivery of a bromine atom. nus.edu.sg Such a catalytic system could be applied to a cyclohexene derivative to install the bromine atom with a specific stereochemistry prior to the introduction of the amine group.

| Method | Principle | Example Catalyst/Auxiliary | Potential Application |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a reaction stereoselectively. wikipedia.org | Evans Oxazolidinones, Camphorsultam researchgate.netthieme-connect.de | Control stereochemistry of bromination or amination. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. | Chiral Phosphoric Acids, Amino-thiocarbamates nus.edu.sgnih.gov | Enantioselective bromination of a cyclohexene precursor. |

Alternative Synthetic Routes from Related Precursors

Besides the direct functionalization of brominated cyclohexanes, alternative pathways starting from different precursors are also viable. A significant alternative is the ring-opening of 1,2-epoxycyclohexane (cyclohexene oxide). As mentioned previously, this epoxide is an intermediate in the ammonolysis of trans-2-bromocyclohexanol. researchgate.net However, 1,2-epoxycyclohexane can also be synthesized directly and used as the primary starting material. The reaction of 1,2-epoxycyclohexane with ammonia leads to the formation of trans-2-aminocyclohexanol. researchgate.net This amino alcohol can then be further functionalized, for example, by converting the hydroxyl group into a bromine atom through standard substitution reactions to yield the desired product.

Other general synthetic routes for cyclic amines could also be adapted. These include the reductive amination of ketones, reactions of primary amines with dicarboxylic acids or dihalides, and various cyclization strategies. researchgate.netmdpi.com For instance, a suitable brominated cyclohexanone (B45756) could undergo reductive amination to introduce the amine group, establishing the 1,2-relationship between the substituents.

Conversion from Bromohydrins

The synthesis of the target compound from a bromohydrin precursor, specifically trans-2-bromocyclohexanol, involves a reaction with ammonia. However, scientific literature indicates that the direct reaction of trans-2-bromocyclohexanol with ammonia typically leads to the formation of trans-2-aminocyclohexanol, as the amine acts as a nucleophile and displaces the bromide ion, which is a good leaving group. This ammonolysis reaction can proceed via two pathways: a direct substitution or through an intermediate epoxide.

Optimum conditions for the preparation of the corresponding primary amine from trans-2-bromocyclohexanol involve using a significant excess of aqueous alcoholic ammonia at elevated temperatures. researchgate.netcdnsciencepub.com These conditions are designed to minimize the formation of secondary amine byproducts. researchgate.netcdnsciencepub.com Research has shown that using a 20-fold excess of aqueous alcoholic ammonia at 100°C is effective. researchgate.netcdnsciencepub.com Lower ratios of ammonia to the bromohydrin reactant tend to result in lower yields of the desired primary amine and an increase in the formation of secondary amines. researchgate.netcdnsciencepub.com

Interestingly, the reaction of trans-2-bromocyclohexanol with aqueous ammonia can lead to the isolation of 1,2-epoxycyclohexane. researchgate.netcdnsciencepub.com This suggests that the conversion of the bromohydrin to the amine is controlled by the rate of the initial conversion of the bromohydrin to the epoxide intermediate. researchgate.netcdnsciencepub.com

Table 1: Ammonolysis of trans-2-Bromocyclohexanol

| Reactant | Reagent | Temperature | Key Observation | Product |

|---|---|---|---|---|

| trans-2-Bromocyclohexanol | 20-fold excess aqueous alcoholic ammonia | 100°C | Minimizes secondary amine formation | trans-2-aminocyclohexanol |

Transformations from Epoxides

The ring-opening of epoxides provides a direct route to vicinal amino alcohols. In the context of synthesizing a precursor to 2-Bromocyclohexan-1-amine hydrobromide, the ammonolysis of 1,2-epoxycyclohexane is a key reaction. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack by ammonia.

Similar to the conversion from bromohydrins, the reaction conditions for the ammonolysis of 1,2-epoxycyclohexane are crucial for maximizing the yield of the primary amine, trans-2-aminocyclohexanol. The use of a large excess of aqueous alcoholic ammonia at 100°C has been identified as the optimal condition to favor the formation of the primary amine over secondary amines. researchgate.netcdnsciencepub.com Studies have demonstrated that 1,2-epoxycyclohexane reacts more rapidly with aqueous alcoholic ammonia than trans-2-bromocyclohexanol does. researchgate.netcdnsciencepub.com This highlights the epoxide as a more reactive intermediate in this synthetic pathway. researchgate.netcdnsciencepub.com

The ring-opening reaction of cyclohexene oxide with various amines can also be catalyzed by different metal complexes to afford a range of β-aminoalcohols. researchgate.net

Table 2: Ammonolysis of 1,2-Epoxycyclohexane

| Reactant | Reagent | Temperature | Key Observation | Product |

|---|---|---|---|---|

| 1,2-Epoxycyclohexane | 20-fold excess aqueous alcoholic ammonia | 100°C | Minimizes secondary amine formation | trans-2-aminocyclohexanol |

Mechanistic Investigations of Reactions Involving 2 Bromocyclohexan 1 Amine Hydrobromide

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway for trans-2-Bromocyclohexan-1-amine upon deprotonation is an intramolecular nucleophilic substitution (an SNi reaction), a classic example of neighboring group participation (NGP). wikipedia.org The hydrobromide salt itself is unreactive in this manner as the amine's lone pair is unavailable due to protonation. However, in the presence of a base, the free amine is generated, initiating the reaction.

The reaction proceeds as follows:

Deprotonation: The ammonium (B1175870) group of 2-Bromocyclohexan-1-amine (B13161978) hydrobromide is deprotonated by a base to yield the free amine, trans-2-Bromocyclohexan-1-amine.

Intramolecular Attack: The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom. This attack occurs from the backside, typical of an SN2 reaction, leading to the displacement of the bromide ion.

Formation of an Aziridinium (B1262131) Intermediate: This intramolecular cyclization results in the formation of a strained, bicyclic aziridinium ion. This bridged ion is a key intermediate in the reaction pathway. The formation of this intermediate is often significantly faster than the analogous intermolecular reaction would be. wikipedia.org

Nucleophilic Ring-Opening: The highly strained aziridinium intermediate is susceptible to attack by external nucleophiles. This ring-opening can occur at either of the two carbon atoms of the aziridine (B145994) ring. The regioselectivity and stereoselectivity of this step depend on the nature of the nucleophile and the reaction conditions.

For instance, if the nucleophile is the displaced bromide ion, the reaction would be reversible. If another nucleophile is present in the reaction mixture, a variety of substituted cyclohexane (B81311) products can be formed. This pathway highlights how the initial structure of the reactant dictates the formation of specific, often stereochemically defined, intermediates and subsequent products. The formation of aziridines from 1,2-amino halides is a well-established synthetic route. researchgate.net

Analysis of Transition State Geometries and Energetics

The key step in the reaction pathway, the intramolecular cyclization, proceeds through a specific transition state. The geometry and energy of this transition state determine the rate of the reaction.

Transition State Geometry: The transition state for the formation of the aziridinium intermediate resembles that of an SN2 reaction. The attacking nitrogen atom, the electrophilic carbon (C1), and the leaving bromide group are approximately collinear in the transition state. The C1-N bond is partially formed, while the C1-Br bond is partially broken. The cyclohexane ring is forced into a conformation that allows for this backside attack, which can introduce additional strain. Computational studies on similar cyclization reactions show a trigonal bipyramidal-like geometry at the carbon atom undergoing substitution. researchgate.netresearchgate.net

Energetics: Neighboring group participation significantly lowers the activation energy of the reaction compared to an equivalent intermolecular process. This rate enhancement, known as anchimeric assistance, is a hallmark of NGP. wikipedia.org The entropic cost of bringing the nucleophile and electrophile together is already paid due to their presence in the same molecule, making the transition state more accessible.

Table 1: Hypothetical Energetic Data for a Related Intramolecular Cyclization

| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactant (Free Amine) | 0.0 | 0.0 |

| Transition State (TScyclization) | +18.5 | +20.1 |

| Aziridinium Intermediate | +5.2 | +7.5 |

Note: This data is illustrative for a typical anchimerically assisted reaction and does not represent experimentally determined values for 2-Bromocyclohexan-1-amine.

Mechanistic Role of Hydrogen Bonding and Ion Pairing

In the context of 2-Bromocyclohexan-1-amine hydrobromide, non-covalent interactions such as hydrogen bonding and ion pairing play a critical role.

Hydrogen Bonding: Before the reaction can occur, the protonated amine must be deprotonated. Hydrogen bonding plays a crucial role in this initial step. Solvent molecules or added base can form hydrogen bonds with the N-H protons, facilitating their abstraction. In protic solvents, a network of hydrogen bonds can stabilize the departing proton and the resulting conjugate acid of the base. Furthermore, primary and secondary amines themselves are known to engage in intermolecular hydrogen bonding, which can influence the reactant's aggregation state and solvation shell prior to reaction. quora.comrsc.org

Kinetic Studies of Halogenation and Subsequent Functionalizations

Kinetic studies are essential for quantitatively understanding reaction mechanisms. By measuring reaction rates under various conditions, the rate law and kinetic isotope effects can be determined, providing evidence for the proposed mechanism.

The rate law for the cyclization of 2-Bromocyclohexan-1-amine would typically be determined by monitoring the disappearance of the reactant or the appearance of a product over time while varying the concentrations of the species involved.

Given the mechanism, the rate-determining step is likely the intramolecular SN2 cyclization. If the initial deprotonation step is a rapid pre-equilibrium, the rate of the reaction will be proportional to the concentration of the deprotonated free amine.

Rate = k [2-Bromocyclohexan-1-amine]

Therefore, the reaction is expected to follow first-order kinetics with respect to the substrate. If the deprotonation by a base (B) is the slow, rate-determining step, or if the reaction requires the base to be involved in the transition state, the rate law might be:

Rate = k [this compound] [Base]

Table 2: Hypothetical Initial Rate Data for Determining Reaction Order

| Experiment | [Substrate] (M) | [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 1.5 x 10-4 |

Note: This hypothetical data suggests the reaction is first-order in the substrate and zero-order in the base, consistent with a rapid initial deprotonation followed by a rate-determining unimolecular cyclization.

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of the rate-determining step. princeton.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope (kL/kH).

Primary KIE: A significant primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. For the cyclization of 2-Bromocyclohexan-1-amine, breaking the C-Br bond would not be expected to show a large primary KIE, as the relative mass difference between bromine isotopes is small. If the deprotonation of the amine by a base were the rate-determining step, a large primary KIE (kH/kD > 2) would be expected upon deuteration of the N-H bonds. princeton.edu

Secondary KIE: Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond-breaking or bond-making. princeton.edu For example, substituting the hydrogen at C1 (the carbon bearing the bromine) with deuterium (B1214612) could result in a small α-secondary KIE. An observed kH/kD slightly greater than 1 would suggest a change in hybridization from sp3 towards sp2 in the transition state, which is characteristic of SN2 reactions.

Solvent Isotope Effect: If the reaction is run in a deuterated solvent (e.g., D2O instead of H2O) and involves a proton transfer from the solvent in the rate-determining step, a solvent isotope effect (kH2O/kD2O) would be observed. Conversely, an inverse solvent isotope effect (kH2O/kD2O < 1) can sometimes occur if a proton transfer is involved in a pre-equilibrium step before the rate-limiting step. semanticscholar.orgmdpi.com

Table 3: Expected Kinetic Isotope Effects for Different Mechanistic Scenarios

| Isotopic Substitution | Rate-Determining Step | Expected klight/kheavy | Type of KIE |

|---|---|---|---|

| N-H vs N-D | Proton transfer | 2.0 - 7.0 | Primary |

| C1-H vs C1-D | Intramolecular SN2 | 1.05 - 1.15 | α-Secondary |

| Solvent (H2O vs D2O) | Proton transfer in RDS | > 1.0 | Solvent |

Note: These are typical ranges for KIEs and serve to illustrate how they can be used to distinguish between different mechanistic possibilities.

Stereochemical Dynamics and Conformational Analysis

Isomeric Forms of 2-Bromocyclohexan-1-amine (B13161978) Hydrobromide (e.g., cis- and trans-isomers, enantiomers)

The structure of 2-Bromocyclohexan-1-amine hydrobromide features two stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring, where the amino and bromo groups are attached, respectively. This gives rise to a total of four possible stereoisomers, which can be categorized into two pairs of diastereomers: cis and trans.

Trans-Isomers : In the trans configuration, the bromo and amino groups are on opposite sides of the cyclohexane ring. This arrangement exists as a pair of non-superimposable mirror images, known as enantiomers. The two enantiomers are designated as (1R,2R)-2-Bromocyclohexan-1-amine hydrobromide and (1S,2S)-2-Bromocyclohexan-1-amine hydrobromide. These enantiomers have identical physical properties except for their interaction with plane-polarized light.

Cis-Isomers : In the cis configuration, the bromo and amino groups are on the same side of the ring. This configuration also exists as a pair of enantiomers: (1R,2S)-2-Bromocyclohexan-1-amine hydrobromide and (1S,2R)-2-Bromocyclohexan-1-amine hydrobromide.

The relationship between any cis-isomer and any trans-isomer is diastereomeric. Diastereomers have different physical and chemical properties, leading to distinct behaviors in chemical reactions and analytical separations.

| Isomer Type | Stereochemical Configuration | Relationship |

| Trans | (1R,2R) | Enantiomer of (1S,2S) |

| (1S,2S) | Enantiomer of (1R,2R) | |

| Cis | (1R,2S) | Enantiomer of (1S,2R) |

| (1S,2R) | Enantiomer of (1R,2S) | |

| Mixed | (1R,2R) and (1R,2S) | Diastereomers |

Conformational Preferences of the Cyclohexane Ring System

The cyclohexane ring is not planar and primarily adopts a low-energy "chair" conformation to minimize angular and torsional strain. wikipedia.org This chair conformation can undergo a "ring flip" to an alternative chair conformation. In substituted cyclohexanes, these two chair conformers are typically not equal in energy. libretexts.org Other higher-energy conformations, such as the boat and twist-boat, also exist but are generally transient intermediates. wikipedia.org For this compound, the chair conformation is the most energetically favorable arrangement of the carbon ring. lumenlearning.com

Influence of Substituent Configuration on Ring Conformation

In a chair conformation, the substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). Substituents in the axial position experience greater steric hindrance from other axial atoms, particularly through 1,3-diaxial interactions. lumenlearning.comfiveable.me Consequently, bulkier substituents preferentially occupy the equatorial position to enhance stability. libretexts.orglibretexts.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.orgutdallas.edu A larger A-value signifies a stronger preference for the equatorial position.

The stability of the conformers for the cis and trans isomers of this compound is determined by the positions of the bromo (-Br) and ammonium (B1175870) (-NH₃⁺) groups.

trans-2-Bromocyclohexan-1-amine Hydrobromide : This isomer can exist in two chair conformations: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial). The diequatorial conformer is significantly more stable because it avoids the substantial steric strain of 1,3-diaxial interactions. chegg.com

cis-2-Bromocyclohexan-1-amine Hydrobromide : In the cis isomer, a ring flip interconverts two conformers where one group is axial and the other is equatorial (axial-equatorial and equatorial-axial). chegg.com The relative stability of these two conformers depends on the A-values of the -Br and -NH₃⁺ groups. The conformer where the sterically larger group occupies the equatorial position will be lower in energy and thus more populated at equilibrium.

| Substituent | A-value (kcal/mol, approximate) | Steric Preference |

| -Br | ~0.38 - 0.62 | Equatorial |

| -NH₃⁺ | ~1.7 - 2.1 | Strongly Equatorial |

Given that the ammonium group (-NH₃⁺) is significantly bulkier and has a larger A-value than the bromo group, it has a much stronger preference for the equatorial position. Therefore, in cis-2-Bromocyclohexan-1-amine hydrobromide, the most stable conformation will have the -NH₃⁺ group in an equatorial position and the -Br group in an axial position.

Stereochemical Outcomes in Derivative Synthesis

The specific stereochemistry (cis or trans) and the preferred conformation of this compound are critical in determining the stereochemical outcome of reactions in which it participates. ochemtutor.com Many organic reactions are stereospecific, meaning that different stereoisomers of the reactant will yield stereochemically distinct products. alrasheedcol.edu.iq

A key example involves intramolecular nucleophilic substitution (S_N2) reactions. For instance, treatment of trans-2-bromocyclohexan-1-amine with a base can lead to the formation of a bicyclic aziridine (B145994). This reaction requires the nucleophilic amino group to attack the carbon bearing the bromine from the backside, displacing the bromide ion. ochemtutor.com This backside attack is only possible if the two groups are in an anti-periplanar arrangement, which occurs when the molecule adopts the diaxial conformation. Although the diequatorial conformer of the trans isomer is more stable, it must first convert to the less stable diaxial conformer for the reaction to proceed.

In contrast, the cis-isomer cannot achieve an anti-periplanar arrangement of the amino and bromo groups in any accessible chair conformation. As a result, it is unable to undergo this intramolecular S_N2 reaction and would be expected to follow different reaction pathways under the same conditions, potentially favoring intermolecular reactions or elimination. This demonstrates how the initial stereochemistry of the reactant directly dictates the structure and stereochemistry of the resulting product. lumenlearning.com

Reactivity Profiles and Transformative Chemistry

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. gacariyalur.ac.in The carbon atom attached to the bromine is a secondary center, which allows for competition between SN1 and SN2 mechanisms, with the outcome heavily dependent on the reaction conditions. pearson.comchemguide.co.uk

The competition between SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways is a central theme in the reactivity of secondary alkyl halides. ucsb.edu

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the bromine atom, leading to an inversion of stereochemistry at that center. gacariyalur.ac.inyoutube.com This pathway is favored by strong, unhindered nucleophiles and aprotic solvents. youtube.comreddit.com Due to steric hindrance from the cyclohexane (B81311) ring, the accessibility of the carbon center is a critical factor. ucsb.edu

The SN1 mechanism proceeds through a two-step process involving the initial, rate-determining departure of the bromide ion to form a planar secondary carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This intermediate is then rapidly attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers (racemization if the center is chiral). masterorganicchemistry.com The formation of the carbocation is the slow step and is stabilized by polar protic solvents. reddit.com Tertiary alkyl halides react fastest via the SN1 pathway due to carbocation stability, while primary halides are the slowest. masterorganicchemistry.com Secondary systems like 2-bromocyclohexanamine are intermediate and can proceed through either pathway. youtube.com

The choice between these pathways can be directed by carefully selecting the reaction conditions.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for 2-Bromocyclohexan-1-amine (B13161978) |

| Substrate | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | As a secondary halide, it is susceptible to both mechanisms. pearson.comyoutube.com Steric hindrance from the ring and adjacent amine group can slow the SN2 reaction. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻) | The reaction rate is independent of the nucleophile's concentration in SN1, but directly dependent in SN2. youtube.commasterorganicchemistry.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate and the leaving group, favoring SN1. reddit.com Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity for SN2. |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) | Bromide is a good leaving group, capable of participating in either mechanism. gacariyalur.ac.in |

The proximity of the amine group to the electrophilic carbon-bromine center allows for intramolecular nucleophilic substitution. Upon deprotonation of the ammonium (B1175870) salt to the free amine with a base, the nitrogen's lone pair of electrons can act as an internal nucleophile. chemistryguru.com.sg This can lead to the formation of a bicyclic aziridine-containing structure. Such intramolecular reactions are often kinetically favored over their intermolecular counterparts. Palladium-catalyzed intramolecular cyclizations are also a known method for forming new C-N bonds to create heterocyclic systems. nih.govmdpi.com

Reactions Involving the Amine Functionality

The primary amine group, after being neutralized from its hydrobromide salt form, is a potent nucleophile and can undergo a variety of reactions to form more complex derivatives. iu.edusigmaaldrich.com

Derivatization reactions replace the hydrogen atoms on the amine nitrogen with other functional groups, altering the compound's properties. iu.edunih.gov This is a common strategy in chemical synthesis and analysis. sigmaaldrich.com

Acylation: This reaction involves treating the free amine with an acylating agent like an acid chloride or an acid anhydride (B1165640) to form an amide. youtube.comorganic-chemistry.org Typically, a base is required to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield N-(2-bromocyclohexyl)acetamide. The mechanism is a nucleophilic acyl substitution. youtube.com

Alkylation: The amine can be alkylated by reaction with alkyl halides to form secondary and tertiary amines. organic-chemistry.org For example, reaction with methyl iodide would lead to N-methyl-2-bromocyclohexan-1-amine and subsequently N,N-dimethyl-2-bromocyclohexan-1-amine. Controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary starting material. organic-chemistry.org

Amidation: This involves the formation of an amide bond by reacting the amine with a carboxylic acid. nih.gov This reaction typically requires the use of a coupling agent or dehydrating conditions to activate the carboxylic acid and facilitate the removal of water. organic-chemistry.orgresearchgate.net

| Derivatization Type | Reagent Class | General Product Structure |

| Acylation | Acid Halides (R-CO-Cl), Acid Anhydrides ((R-CO)₂O) | Amide |

| Alkylation | Alkyl Halides (R'-X) | Secondary or Tertiary Amine |

| Amidation | Carboxylic Acids (R-COOH) + Coupling Agent | Amide |

The hydrobromide salt of 2-bromocyclohexan-1-amine can be converted into the free amine by treatment with a base. Subsequent reaction of this free amine with a different acid (e.g., hydrochloric acid, sulfuric acid, acetic acid) will yield the corresponding ammonium salt (hydrochloride, sulfate, acetate, etc.). This process, known as salt exchange, is useful for modifying the physical properties of the compound, such as its solubility or crystal form.

Elimination Reactions to Form Unsaturated Species

In the presence of a base, 2-Bromocyclohexan-1-amine hydrobromide can undergo elimination reactions to form an alkene, competing with the substitution reactions discussed earlier. pearson.com The base can abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine, leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.org

Like substitution, elimination can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). masterorganicchemistry.com

E2 Reaction: This is a concerted, one-step process where the base removes a beta-hydrogen at the same time the C-Br bond breaks. libretexts.org This mechanism requires a specific stereochemical arrangement known as an anti-periplanar conformation, where the hydrogen and the bromine are in the same plane but on opposite sides of the C-C bond (a 180° dihedral angle). libretexts.orgchemistrysteps.com In a cyclohexane ring, this means both the hydrogen and the bromine must be in axial positions. chemistrysteps.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the strong base. libretexts.org

E1 Reaction: This is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. libretexts.org In a subsequent fast step, a weak base removes a beta-hydrogen, leading to the formation of the double bond. The E1 reaction does not have the strict stereochemical requirements of the E2 reaction. masterorganicchemistry.com

When multiple alkene products are possible, the major product is often the more substituted (more stable) alkene, a principle known as Zaitsev's Rule . libretexts.orgmasterorganicchemistry.com However, the use of a sterically hindered base can favor the formation of the less substituted "Hofmann" product. masterorganicchemistry.com

| Feature | E1 Mechanism | E2 Mechanism |

| Base Strength | Weak base sufficient | Strong base required |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Stereochemistry | No specific geometry required | Requires anti-periplanar arrangement (diaxial in cyclohexanes) chemistrysteps.com |

| Intermediate | Carbocation | None (concerted reaction) |

| Regioselectivity | Typically favors Zaitsev product (more substituted alkene) libretexts.org | Zaitsev product favored with small bases; Hofmann product with bulky bases masterorganicchemistry.com |

Dehydrobromination Pathways and Regioselectivity

Dehydrobromination of this compound is typically effected by treatment with a base. The regioselectivity of this elimination reaction, which dictates the position of the resulting double bond, is influenced by several factors including the strength and steric bulk of the base, the solvent, and the stereochemistry of the substrate.

The reaction can proceed via two main pathways, leading to the formation of either 3-aminocyclohex-1-ene or 1-aminocyclohex-1-ene. The formation of these products is governed by the principles of Zaitsev's and Hofmann's rules. Zaitsev's rule predicts the formation of the more substituted, and thus more stable, alkene, which in this case would be 1-aminocyclohex-1-ene. illinois.eduhw.ac.uklibretexts.org Conversely, Hofmann's rule suggests that when a bulky base is used, the sterically less hindered proton will be abstracted, leading to the less substituted alkene, 3-aminocyclohex-1-ene. nih.gov

The stereochemistry of the starting material is crucial, particularly for reactions proceeding through an E2 mechanism, which requires an anti-periplanar arrangement of the departing proton and the bromine atom. wikipedia.org In a cyclohexane chair conformation, this translates to a trans-diaxial orientation.

Table 1: Factors Influencing Regioselectivity in Dehydrobromination

| Factor | Condition Favoring Zaitsev Product (1-aminocyclohex-1-ene) | Condition Favoring Hofmann Product (3-aminocyclohex-1-ene) |

| Base | Small, non-bulky base (e.g., sodium ethoxide) | Bulky base (e.g., potassium tert-butoxide) |

| Stereochemistry | Availability of a proton anti-periplanar to the bromine on the more substituted carbon | Steric hindrance preventing access to the proton on the more substituted carbon |

Detailed research on analogous 2-halocyclohexane systems has demonstrated that the interplay of these factors can be used to selectively synthesize one regioisomer over the other. wikipedia.org

Formation of Cyclohexene (B86901) Derivatives

The primary cyclohexene derivatives formed from the dehydrobromination of this compound are the aforementioned 3-aminocyclohex-1-ene and 1-aminocyclohex-1-ene. The relative yields of these products are a direct consequence of the reaction conditions as outlined in the regioselectivity discussion.

Further transformations of these initial products can lead to a wider array of cyclohexene derivatives. For instance, the enamine functionality of 1-aminocyclohex-1-ene makes it a versatile intermediate for various carbon-carbon bond-forming reactions.

Rearrangement Processes and Skeletal Transformations

Under certain conditions, this compound can undergo rearrangement reactions, leading to significant changes in its carbon skeleton. These transformations are often driven by the formation of more stable intermediates.

One significant rearrangement pathway involves the neighboring group participation of the amino group. nih.govdalalinstitute.comchem-station.comlibretexts.orgrsc.org In this process, the nitrogen atom can act as an internal nucleophile, displacing the bromide ion to form a bicyclic aziridinium (B1262131) ion intermediate. Subsequent nucleophilic attack on this strained intermediate can lead to rearranged products. If the nucleophile attacks the carbon atom that was not originally bonded to the bromine, a rearranged amine will be formed.

Carbocation rearrangements are also a possibility, particularly under conditions that favor an E1 elimination mechanism. nih.govrsc.orgntu.ac.uk If the bromine atom departs before the proton is abstracted, a secondary carbocation is formed. This carbocation can then undergo a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation, which then leads to the final rearranged alkene product.

In some instances, more complex skeletal transformations, such as ring contractions, can occur, although these are less common for this specific substrate. illinois.edu Such reactions typically require specific reagents or photochemical conditions to initiate the radical or ionic cascade that leads to the contracted ring system. illinois.edu

Table 2: Potential Rearrangement and Transformation Products

| Process | Intermediate | Potential Product(s) |

| Neighboring Group Participation | Aziridinium ion | Rearranged aminocyclohexanols (if water is the nucleophile) |

| Carbocation Rearrangement | Rearranged carbocation | Rearranged cyclohexene isomers |

| Ring Contraction | Radical or ionic intermediates | Cyclopentylmethanamine derivatives |

The specific outcomes of these rearrangement and transformation reactions are highly dependent on the reaction conditions and the stereochemistry of the this compound.

Computational and Theoretical Studies

Application of Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. youtube.comnih.gov This method is applied to 2-bromocyclohexan-1-amine (B13161978) hydrobromide to predict its equilibrium structure by finding the minimum energy conformation. nih.gov

The process involves sophisticated algorithms that calculate the electron density of the molecule to derive its energy. youtube.com By systematically adjusting the positions of the atoms, the method identifies the geometry with the lowest possible energy. For 2-bromocyclohexan-1-amine hydrobromide, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the cyclohexyl ring and its substituents. The substitution of a halogen atom can induce significant changes in the geometrical parameters of the cyclohexane (B81311) ring. researchgate.net

DFT calculations would elucidate the preferred conformation of the cyclohexane ring (e.g., chair or boat) and the axial or equatorial positions of the bromo and amino groups. These structural details are paramount as they directly influence the molecule's physical properties and chemical reactivity.

Table 1: Key Geometrical Parameters Investigated by DFT

| Parameter | Description | Significance for this compound |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the strength and stability of the C-Br, C-N, and other bonds within the molecule. |

| Bond Angles | The angle formed between three connected atoms. | Defines the overall shape and steric environment around reactive centers. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Crucial for determining the conformation of the cyclohexane ring and the spatial relationship between the bromo and amino groups. |

Electronic Structure Analysis: HOMO-LUMO Energetics and Frontier Orbital Theory

Frontier Orbital Theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, computational methods can calculate the energies of these frontier orbitals. This analysis helps in understanding its potential role in chemical reactions, whether it will act as an electron donor or acceptor.

The distribution of the HOMO and LUMO across the molecule is also significant. If the HOMO is localized on the amino group, this site would be the primary center for nucleophilic attack. If the LUMO is concentrated around the carbon-bromine bond, this area would be susceptible to nucleophilic substitution.

Table 2: Conceptual HOMO-LUMO Analysis and Reactivity

| Orbital | Role in Reaction | Implication for this compound |

| HOMO | Electron Donor | The energy and location of the HOMO indicate the molecule's nucleophilic potential, likely centered on the lone pair of the nitrogen atom. |

| LUMO | Electron Acceptor | The energy and location of the LUMO suggest the most probable site for electrophilic attack, potentially the antibonding orbital of the C-Br bond. |

| HOMO-LUMO Gap | Reactivity Index | A smaller energy gap would imply greater reactivity and a higher propensity to engage in chemical transformations. |

Reaction Mechanism Modeling and Potential Energy Surface Mapping

Computational chemistry allows for the detailed modeling of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. researchgate.net By mapping the potential energy surface (PES), chemists can trace the energetic pathway of a reaction from reactants to products. chemrxiv.org

A PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. Key features of the PES include energy minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states—the highest energy point along the reaction coordinate.

For reactions involving this compound, such as nucleophilic substitution or elimination, computational modeling can:

Identify the structures of transition states.

Calculate the activation energy, which determines the reaction rate.

Determine whether a reaction proceeds through a concerted mechanism or involves discrete intermediates.

This level of detail is invaluable for understanding the underlying factors that control a chemical reaction and for designing new synthetic routes.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Building upon the insights from structural and electronic analyses, computational studies can predict the reactivity and selectivity of this compound in various chemical transformations.

Regioselectivity: In reactions where there are multiple possible sites for attack, computational models can determine which site is more favorable by comparing the activation energies of the different pathways. For instance, in an elimination reaction, it could be predicted whether the reaction will preferentially form a double bond in a specific position.

Stereoselectivity: Many organic reactions can yield different stereoisomers. masterorganicchemistry.comsaskoer.ca Computational modeling can predict which stereoisomer will be the major product by analyzing the energies of the diastereomeric transition states. saskoer.ca For this compound, this is particularly relevant for reactions that create new chiral centers or involve the existing ones. The stereochemical outcome is often dictated by the initial conformation of the cyclohexane ring and the steric hindrance around the reactive sites.

Investigations of Non-Covalent Interactions, including Halogen Bonding and Hydrogen Bonding

Non-covalent interactions are crucial in determining the structure of molecules in the solid state and in solution, as well as influencing their interactions with other molecules. wikipedia.orgtaylorandfrancis.comgatech.edumhmedical.com For this compound, two key non-covalent interactions are of particular interest: hydrogen bonding and halogen bonding.

Hydrogen Bonding: The presence of the amine group (and its protonated form, the ammonium (B1175870) group) makes this molecule a potent hydrogen bond donor. niscpr.res.inresearchgate.netnih.govnih.gov The bromide counter-ion can act as a hydrogen bond acceptor. These interactions play a significant role in the crystal packing of the solid material and in its solvation in protic solvents. Computational studies can quantify the strength and geometry of these hydrogen bonds. nih.govnih.gov

Halogen Bonding: The bromine atom in this compound can also participate in halogen bonding. mdpi.comnih.govacs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov The strength of the halogen bond depends on the polarizability of the halogen and the nature of the atom it is bonded to. nih.gov Computational analysis can identify the presence and significance of these interactions in the molecular structure and in its complexes with other molecules. mdpi.com

Table 3: Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Ammonium group (-NH3+) | Bromide ion (Br-), other nucleophilic atoms | Influences crystal structure, solubility, and intermolecular association. niscpr.res.inresearchgate.netnih.govnih.gov |

| Halogen Bonding | Bromine atom | Nucleophilic atoms (e.g., oxygen, nitrogen) | Can direct molecular self-assembly and play a role in receptor binding. mdpi.comnih.govacs.org |

Derivatives, Analogues, and Their Synthetic Utility

Synthesis of Substituted 2-Bromocyclohexan-1-amine (B13161978) Hydrobromide Analogues

The synthesis of analogues of 2-bromocyclohexan-1-amine hydrobromide involves the introduction of substituents at various positions on the cyclohexane (B81311) ring. Modern synthetic methods, particularly direct C-H bond functionalization, offer powerful strategies for creating such substituted derivatives from readily available cyclic amines. These approaches can be applied to the parent amine scaffold to generate a library of analogues with tailored properties.

One prominent strategy involves the regioselective functionalization of C-H bonds at the α-position (adjacent to the nitrogen atom). This can be achieved by generating a transient imine intermediate from the secondary amine, which is then attacked by an organolithium nucleophile. This method allows for the introduction of various aryl and heteroaryl groups onto the ring.

Another approach is the deprotonation of an N-protected cyclic amine, followed by a cross-coupling reaction. While this requires protection and deprotection steps, it provides a reliable route to α-arylated products. For unprotected cyclic amines, a one-pot procedure involving the generation of endocyclic 1-azaallyl anions (metalloenamines) followed by reaction with alkyl halides allows for direct β-C-H bond functionalization.

A specific example of creating a substituted cyclohexylamine (B46788) is the synthesis of trans-2-(1-aryl-1-methylethyl)cyclohexylamines. This is achieved by opening an N-protected aziridine (B145994) derived from cyclohexene (B86901) with a tertiary carbanion, followed by hydrolysis to yield the substituted primary amine. google.com This demonstrates how the core cyclohexylamine structure can be elaborated with complex substituents.

| Method | Position of Functionalization | Reagents | Type of Substituent Added |

| Hydride Transfer/Nucleophilic Addition | α-C-H | 1. Hydride Acceptor (e.g., Benzophenone) 2. Organolithium Reagent | Aryl, Heteroaryl |

| Deprotonation/Cross-Coupling | α-C-H | 1. N-Protection (e.g., Boc) 2. Strong Base (e.g., s-BuLi) 3. Organozinc/Palladium Catalyst | Aryl |

| Metalloenamine Alkylation | β-C-H | 1. Strong Base (e.g., LDA) 2. Alkyl Halide | Alkyl |

| Aziridine Ring Opening | C2 (Amine at C1) | 1. N-Protection/Aziridination 2. Organometallic Reagent (e.g., α-potassium isopropylarenes) | Arylalkyl |

This table summarizes modern synthetic strategies applicable for the creation of substituted cyclohexylamine analogues.

Exploration of Homologous Cyclic Amines (e.g., 2-Bromocyclopentan-1-amine Hydrobromide)

The synthetic principles applied to the six-membered cyclohexane system can be extended to its homologous counterparts, such as those based on cyclopentane (B165970) and cycloheptane (B1346806) rings. The synthesis of these related 2-bromo-cycloalkan-1-amine hydrobromides provides access to a broader range of building blocks with different ring strains and conformational properties.

A plausible and effective route to these compounds is through the reductive amination of the corresponding α-bromoketones. libretexts.org This two-step, one-pot process involves the initial reaction of the ketone with an amine source (like ammonia) to form an imine or enamine intermediate, which is then reduced in situ by a hydride reducing agent (e.g., sodium cyanoborohydride) to yield the target primary amine. libretexts.org

For the synthesis of the cyclopentyl homologue, the required starting material, 2-bromocyclopentanone, can be efficiently produced by reacting cyclopentanone (B42830) with bromine in a biphasic mixture of water and an organic solvent. google.com A similar α-bromination can be applied to cycloheptanone (B156872) to generate the precursor for the seven-membered ring system.

| Homologue | Precursor Ketone | Proposed Synthetic Route | Key Reagents |

| 2-Bromocyclopentan-1-amine | 2-Bromocyclopentanone | Reductive Amination | NH₃, NaBH₃CN |

| 2-Bromocycloheptan-1-amine | 2-Bromocycloheptanone | Reductive Amination | NH₃, NaBH₃CN |

| 2-Bromocyclooctan-1-amine | 2-Bromocyclooctanone | Reductive Amination | NH₃, NaBH₃CN |

This table outlines a general synthetic approach to homologous 2-bromocycloalkan-1-amines via reductive amination of α-bromoketones.

Preparation of Functionalized Primary Amines and Advanced Intermediates

This compound is an ideal starting point for preparing a wide array of more complex functionalized primary amines and advanced synthetic intermediates. The presence of two distinct and reactive functional groups—the nucleophilic amine and the electrophilic carbon bearing the bromine—allows for sequential or concerted transformations.

A key transformation is the intramolecular S(_N)2 reaction. Upon deprotonation of the amine, the resulting free amino group can displace the adjacent bromide to form a strained aziridine ring (7-azabicyclo[4.1.0]heptane). This bicyclic intermediate is a highly valuable platform for further functionalization. The strained aziridine ring can be opened by a wide range of nucleophiles, leading to the stereocontrolled formation of trans-1,2-disubstituted cyclohexanes. This strategy allows for the precise installation of new functional groups at the C2 position, replacing the original bromine atom.

This approach is analogous to the well-known conversion of trans-2-bromocyclohexanol (B12817027) into an epoxide, which is subsequently opened by nucleophiles. google.com The aziridination-ring-opening sequence provides access to a diverse set of advanced intermediates, including amino alcohols, diamines, and amino thiols, all while maintaining the crucial primary amine functionality for further elaboration.

| Nucleophile | Reagent Example | Product Class (after Aziridine Opening) | Functional Groups |

| Hydroxide | NaOH / H₂O | trans-2-Aminocyclohexan-1-ol | Amine, Alcohol |

| Alkoxide | NaOMe / MeOH | trans-2-Amino-1-methoxycyclohexane | Amine, Ether |

| Azide | NaN₃ | trans-2-Azido-cyclohexan-1-amine | Amine, Azide |

| Thiolate | NaSH | trans-2-Amino-cyclohexan-1-thiol | Amine, Thiol |

| Cyanide | KCN | trans-2-Amino-cyclohexane-1-carbonitrile | Amine, Nitrile |

| Organocuprates | R₂CuLi | trans-2-Amino-1-alkylcyclohexane | Amine, Alkyl |

This table illustrates the preparation of various functionalized primary amines via the aziridination and subsequent nucleophilic ring-opening of 2-bromocyclohexan-1-amine.

Utility as Building Blocks for Complex Molecular Architectures in Organic Synthesis

The utility of a molecule as a building block in organic synthesis is determined by its ability to efficiently contribute its core structure to a larger, more complex target molecule. libretexts.org this compound possesses several key features that establish it as a powerful building block for constructing intricate molecular architectures.

The primary value of this compound lies in its defined stereochemistry and bifunctionality. The trans relationship between the amine and bromine groups provides a rigid stereochemical anchor, which can be used to control the stereochemistry of subsequent reactions and products. google.com This is particularly valuable in the synthesis of natural products and pharmaceutical agents where specific stereoisomers are required for biological activity.

The bromine atom serves as a versatile handle for functionalization. It can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. google.com Simultaneously, the primary amine can be acylated, alkylated, or used as a directing group, providing an orthogonal site for chemical modification.

| Feature | Synthetic Advantage | Application in Complex Architectures | | :--- | :--- | :--- | :--- | | Defined trans-Stereochemistry | Stereochemical control in subsequent transformations. | Synthesis of specific diastereomers of natural products and chiral drugs. | | Bifunctionality (Amine and Bromide) | Two distinct reactive sites for orthogonal chemistry. | Allows for sequential and controlled introduction of different functional groups. | | Versatile Bromine Atom | Excellent leaving group for substitution and coupling reactions. | Enables C-C and C-heteroatom bond formation to build molecular complexity. | | Primary Amine Group | Nucleophilic site, can be easily modified or used as a directing group. | Serves as an attachment point for peptide chains or other bioactive moieties. | | Cyclic Scaffold | Provides conformational rigidity. | Used to create constrained analogues of peptides (peptidomimetics) with improved stability. |

This table summarizes the key attributes of this compound that establish its utility as a building block in advanced organic synthesis.

Advanced Methodologies in Research and Analysis

Advanced Spectroscopic Characterization Techniques for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful techniques for the definitive structural elucidation of complex organic molecules like 2-Bromocyclohexan-1-amine (B13161978) hydrobromide.

2D NMR Spectroscopy provides through-bond and through-space correlations between nuclei, which are critical for assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of substituted cyclohexanes. Key 2D NMR experiments for this compound would include:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For 2-Bromocyclohexan-1-amine hydrobromide, COSY would be instrumental in tracing the connectivity of the cyclohexane (B81311) ring protons, starting from the distinct methine protons H1 (adjacent to the amine) and H2 (adjacent to the bromine).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals of the cyclohexane ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the connectivity around quaternary carbons and for assigning the relative positions of the bromo and amino substituents.

Table 8.1.1: Expected 2D NMR Correlations for trans-2-Bromocyclohexan-1-amine hydrobromide

| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H1 | H2, H6 | C1 | C2, C3, C5, C6 |

| H2 | H1, H3 | C2 | C1, C3, C4, C6 |

| H3 | H2, H4 | C3 | C1, C2, C4, C5 |

| H4 | H3, H5 | C4 | C2, C3, C5, C6 |

| H5 | H4, H6 | C5 | C1, C3, C4, C6 |

| H6 | H1, H5 | C6 | C1, C2, C4, C5 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound, HRMS would readily confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The high mass accuracy allows for the differentiation between molecules with the same nominal mass but different elemental formulas. Fragmentation patterns observed in tandem MS/MS experiments can further confirm the structure by identifying characteristic losses, such as the loss of HBr or the amine group.

Table 8.1.2: High-Resolution Mass Spectrometry Data for 2-Bromocyclohexan-1-amine

| Ion | Chemical Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Key Fragmentation Ions |

|---|---|---|---|---|

| [M+H]⁺ | C₆H₁₃⁷⁹BrN⁺ | 178.0277 | 178.0275 | Loss of NH₃, Loss of Br, Loss of HBr |

| [M+H]⁺ | C₆H₁₃⁸¹BrN⁺ | 180.0257 | 180.0255 | Loss of NH₃, Loss of Br, Loss of HBr |

Chromatographic Techniques for Separation, Purification, and Enantiomeric Excess Determination

Chromatographic methods are central to the analysis of this compound, enabling its separation from reaction impurities and the determination of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification and analysis. For a polar compound like this compound, reversed-phase HPLC with a C18 column and an aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol with an acidic modifier like trifluoroacetic acid) would be a suitable starting point for purity analysis.

For the determination of enantiomeric excess, chiral HPLC is the gold standard. acs.org This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Common CSPs for the separation of amines and related compounds include those based on polysaccharides (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptides. phenomenex.com Method development for chiral separations often involves screening different CSPs and mobile phase systems (normal phase, reversed phase, or polar organic mode) to achieve optimal resolution.

Table 8.2.1: Exemplary Chiral HPLC Method Parameters for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Elution | Baseline separation of the two enantiomers |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral molecules. For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and the conformation of the cyclohexane ring in the solid state.

Crucially, in the presence of the heavy bromine atom, anomalous dispersion effects can be utilized to unambiguously determine the absolute configuration of the stereocenters (C1 and C2) without the need for a chiral reference. This technique provides irrefutable proof of the cis or trans relationship between the bromo and amino groups and the (1R,2S) or (1S,2R) configuration of the enantiomers. The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the bromide counter-ion, which govern the solid-state properties of the material.

In Situ Monitoring Techniques for Reaction Progress (e.g., FT-IR, ReactIR)

In situ monitoring techniques , such as Fourier-Transform Infrared (FT-IR) spectroscopy (often referred to by the trade name ReactIR), are invaluable for real-time tracking of chemical reactions. These process analytical technologies (PAT) provide insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts without the need for sampling. researchgate.netresearchgate.net

For the synthesis of this compound, which could potentially be formed from reactions such as the bromination of cyclohexene (B86901) followed by amination or the ring-opening of a cyclohexene-derived epoxide or aziridine (B145994), in situ FT-IR can be particularly informative. By inserting a probe directly into the reaction vessel, the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands can be monitored over time.

For instance, in a hypothetical synthesis involving the ring-opening of an aziridinium (B1262131) ion, one could monitor the disappearance of the characteristic aziridinium ring vibration and the appearance of the N-H bending vibrations of the resulting primary amine. rsc.org This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading, etc.), and ensures process safety and consistency.

Table 8.4.1: Potential FT-IR Bands for In Situ Monitoring of a Reaction Forming 2-Bromocyclohexan-1-amine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|---|

| Aziridinium Ring | Ring deformation | ~1250 | Disappearance indicates reactant consumption |

| Primary Amine (R-NH₂) | N-H bend | 1650-1580 | Appearance indicates product formation |

| C-Br Bond | Stretch | 600-500 | Appearance confirms bromination |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Methodologies

The current and potential synthetic routes for 2-bromocyclohexan-1-amine (B13161978) hydrobromide can be improved by focusing on green chemistry principles. Future research should aim to develop methodologies that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Key areas for development include:

Continuous-Flow Synthesis: Implementing continuous-flow processes for the synthesis of both aliphatic and aromatic amines can offer significant advantages over traditional batch methods. beilstein-journals.org This approach allows for better control over reaction parameters, leading to higher yields, improved safety, and easier scalability with reduced purification needs. beilstein-journals.org

Metal-Free Reduction Processes: Investigating metal-free reduction methods for the synthesis of amines from nitro compounds, for example, using trichlorosilane, presents a greener alternative to heavy metal catalysts. beilstein-journals.org

Green Solvents: The use of environmentally benign solvent systems, such as switchable solvents in reductive amination, can facilitate catalyst recycling and reduce the environmental impact of the synthesis. acs.org

| Parameter | Traditional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs water, supercritical fluids, or recyclable solvent systems |

| Catalysts | May use stoichiometric and toxic reagents | Focuses on catalytic amounts of reusable and non-toxic catalysts |

| Energy | Can be energy-intensive with heating and cooling cycles | Aims for ambient temperature and pressure conditions |

| Waste | Generates significant byproducts and waste streams | Designed for high atom economy and minimal waste generation |

Exploration of Novel Catalytic Systems for Halogenation and Amination